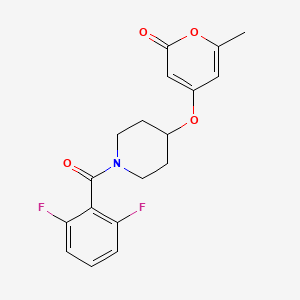

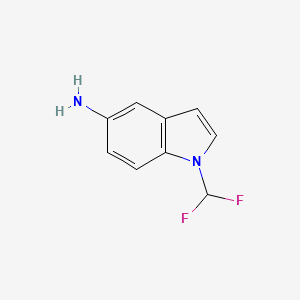

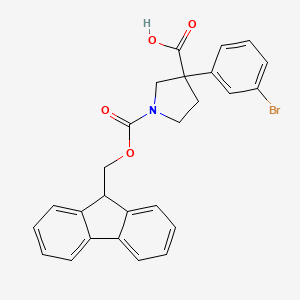

4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound is also known as DF-MPPO and has been synthesized using different methods.

Scientific Research Applications

- Drug Development Anticancer Agents: Researchers explore its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation and survival. Anti-inflammatory Compounds: The compound’s structural features may contribute to anti-inflammatory effects, making it a candidate for drug development in inflammatory diseases.

- Organic Synthesis Building Block: Chemists use it as a building block in organic synthesis. Its piperidine and pyran moieties allow for diverse transformations, enabling the creation of more complex molecules. Medicinal Chemistry: The compound’s scaffold can be modified to design novel drugs with improved pharmacological properties.

- Protein Kinase Inhibitors : Researchers investigate its potential as a protein kinase inhibitor, particularly targeting CDK1, CDK2, and CDK17 kinases .

- Cell Signaling Studies: The compound’s interactions with kinases provide insights into cellular signaling pathways and potential therapeutic interventions.

- Materials Science Ligands for Coordination Chemistry: Its piperidine and pyran functionalities can serve as ligands in coordination complexes, contributing to materials with specific properties. Catalysis: Researchers explore its catalytic properties in various reactions, including asymmetric synthesis and cross-coupling reactions.

- Pharmacology Neuropharmacology: The compound’s piperidine ring suggests potential interactions with neurotransmitter receptors, making it relevant for neuropharmacological studies. Receptor Modulation: Investigating its effects on specific receptors (e.g., dopamine, serotonin) can reveal insights into receptor modulation.

- Biological Assays Cell Viability Assays: Researchers assess its impact on cell viability and proliferation, providing data for drug screening and toxicity studies. Enzyme Inhibition Assays: The compound’s kinase inhibition properties are evaluated using enzyme assays.

Chemical Biology

properties

IUPAC Name |

4-[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO4/c1-11-9-13(10-16(22)24-11)25-12-5-7-21(8-6-12)18(23)17-14(19)3-2-4-15(17)20/h2-4,9-10,12H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFNLPNSKWKFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide](/img/structure/B3012148.png)

![2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)

![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)

![1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3012167.png)

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)